molecular formula C10H21NO B1604883 N,N-Diisopropylisobutyramide CAS No. 6282-98-0

N,N-Diisopropylisobutyramide

Cat. No.: B1604883
CAS No.: 6282-98-0
M. Wt: 171.28 g/mol
InChI Key: QBBRHCGHMJKLIR-UHFFFAOYSA-N
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Description

Significance and Research Versatility of N,N-Diisopropylisobutyramide

This compound is recognized in the scientific community for its role as a versatile organic building block and intermediate in chemical synthesis. cymitquimica.com Its utility spans several research domains, including the development of new synthetic methodologies and the creation of complex molecules. cymitquimica.com The steric hindrance provided by the diisopropylamino group can be exploited to control the stereoselectivity of reactions, a crucial aspect in the synthesis of chiral compounds.

The compound's reactivity is a key area of investigation. For instance, the reactivity of this compound with nucleophiles has been compared to that of other carboxylic acid derivatives like acetic anhydride (B1165640). quizlet.comquizlet.com These studies highlight how factors such as inductive effects, steric hindrance, and the stability of the leaving group determine the reaction outcomes. quizlet.comquizlet.com Specifically, the nitrogen atom's lower electronegativity compared to the oxygen in an anhydride makes the amide carbonyl carbon less electrophilic. quizlet.com Furthermore, the diisopropylamino group is a less stable leaving group than a carboxylate group. quizlet.com

In the realm of complex molecule synthesis, this compound has been utilized as an intermediate. A notable example is its synthesis as part of a multi-step route in organozirconium chemistry, as detailed in a University of Southampton PhD thesis. soton.ac.uk This research underscores its application in specialized, research-scale synthesis projects aimed at constructing intricate molecular architectures. soton.ac.uk

Historical Context and Evolution of Research on this compound and Related Amides

The study of amides is a cornerstone of organic chemistry, with their synthesis and reactivity being explored for over a century. The development of methods to form the amide bond is a continuous area of research due to the prevalence of this functional group in pharmaceuticals, natural products, and polymers. nih.gov

The most common method for synthesizing N,N-disubstituted amides like this compound is the acylation of a secondary amine with an acyl chloride. This straightforward and scalable method has been a reliable route for both laboratory and industrial production.

The evolution of synthetic chemistry has introduced more sophisticated methods, such as those employing organometallic reagents. These advanced techniques, while often more complex and less common for bulk synthesis, provide researchers with powerful tools to create complex and novel amide-containing molecules. The use of zirconocene-mediated synthesis, as mentioned previously, is a testament to the ongoing innovation in amide synthesis. soton.ac.uk

Research into related amides and their bioisosteric replacements has also provided a broader context for the significance of this compound. For example, the replacement of an amide group with a triazole in the structure of diazepam led to the development of alprazolam, a more potent analog. nih.gov Such studies on amide bioisosteres highlight the importance of understanding the structural and electronic properties of amides to design new molecules with specific functions. nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
CAS Number 6282-98-0
IUPAC Name 2-methyl-N,N-bis(propan-2-yl)propanamide
Synonyms N,N-Diisopropyl-2-methylpropionamide, 2-Methyl-N,N-bis(1-methylethyl)propanamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N,N-di(propan-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-7(2)10(12)11(8(3)4)9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBRHCGHMJKLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278389
Record name N,N-Diisopropyl-2-methylpropanamide
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Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6282-98-0
Record name NSC7119
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diisopropyl-2-methylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N,n Diisopropylisobutyramide

Established Synthetic Routes for N,N-Diisopropylisobutyramide

The synthesis of this compound, a sterically hindered tertiary amide, is most commonly achieved through well-established nucleophilic acyl substitution reactions. However, alternative approaches utilizing organometallic reagents have also been explored, offering different reactivity and substrate scope.

Nucleophilic Acyl Substitution via Acyl Chloride and Diisopropylamine (B44863)

The most prevalent and industrially scalable method for preparing this compound involves the reaction of isobutyryl chloride with diisopropylamine. rsc.org This reaction is a classic example of nucleophilic acyl substitution, specifically aminolysis of an acyl chloride.

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the reactive acyl chloride. Common solvents for this transformation include dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). A key aspect of this synthesis is the use of a base, often a tertiary amine like triethylamine, to neutralize the hydrochloric acid (HCl) generated during the reaction. The presence of a base is crucial as it prevents the protonation of the diisopropylamine reactant and the this compound product, which would otherwise render them non-nucleophilic and lead to the formation of an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Stoichiometrically, the reaction is generally performed with a slight excess of diisopropylamine or with an equimolar amount of the amine and the addition of an external base. libretexts.org The reaction is often carried out at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction and minimize potential side reactions. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, a typical workup involves quenching the reaction mixture, followed by purification of the product by distillation or recrystallization to achieve yields generally in the range of 75-90%.

Table 1: Typical Reaction Parameters for the Synthesis of this compound via Acyl Chloride and Diisopropylamine

ParameterTypical Value/RangeNotes
Isobutyryl Chloride1.0 equivalentThe electrophilic acylating agent.
Diisopropylamine1.0–1.2 equivalentsThe nucleophilic amine. A slight excess can help drive the reaction to completion.
Base (e.g., Triethylamine)1.1–1.5 equivalentsNeutralizes the HCl byproduct.
SolventDry Dichloromethane or THFAnhydrous conditions are essential.
Temperature0 to 25 °CHelps to control the reaction rate and prevent side reactions.
Reaction Time1–4 hoursMonitored for completion by TLC or GC.
Yield75–90%Dependent on the purity of reagents and the effectiveness of the workup.

The reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The lone pair of electrons on the nitrogen atom of diisopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. libretexts.org This initial attack results in the formation of a tetrahedral intermediate. chemguide.co.uklibretexts.org

This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. chemguide.co.uklibretexts.org The final step involves the deprotonation of the resulting protonated amide by a base present in the reaction mixture, such as excess diisopropylamine or an added tertiary amine like triethylamine. chemguide.co.uklibretexts.org This step is crucial as it regenerates a neutral amide product and prevents the formation of unreactive ammonium salts. chemguide.co.uk The significant steric hindrance provided by the two isopropyl groups on the nitrogen atom influences the reaction rate.

Organometallic-Mediated Synthesis Approaches

While the acyl chloride method is highly effective, research into alternative synthetic routes has led to the exploration of organometallic reagents. These methods can offer different reaction conditions and may be advantageous for the synthesis of specific analogs or in situations where the traditional route is not suitable.

Advanced synthetic studies have demonstrated the potential of zirconocene-mediated reactions for the formation of amides, including sterically hindered ones. For instance, research has described procedures involving zirconocene (B1252598) dichloride (Cp2ZrCl2) and n-butyllithium in THF. soton.ac.uk While not a direct, single-step synthesis of this compound, these multi-step organozirconium chemistry studies showcase the utility of such reagents in constructing complex molecules that may contain the N,N-diisopropylamide moiety. soton.ac.uk

The general principle of zirconocene-mediated amide synthesis can involve the reaction of an organozirconium complex with a suitable carbonyl-containing precursor. Zirconium hydrides, such as Schwartz's reagent (Cp2ZrHCl), are known to react with amides, but these reactions typically lead to reduction products like imines or aldehydes rather than the formation of a new amide bond. chemrxiv.org However, the high oxophilicity of zirconium makes it a powerful tool for certain transformations involving carbonyl groups. acs.org

The broader field of organometallic chemistry offers a variety of reagents that could potentially be adapted for the synthesis of this compound, although specific examples for this exact compound are less common in the literature compared to the classical acyl chloride method.

Generally, organometallic reagents are widely used in the formation of carbon-carbon and carbon-heteroatom bonds. mt.com For amide synthesis, one could envision scenarios where an organometallic reagent acts as a base to deprotonate diisopropylamine, followed by reaction with an acylating agent. More complex catalytic cycles involving transition metals could also be designed. For example, methods for the catalytic semireduction of amides to imines using zirconocene hydride catalysis have been developed, demonstrating the versatility of these reagents. chemrxiv.org While not a direct synthesis, these advanced methods highlight the ongoing exploration of organometallic chemistry to achieve challenging transformations in organic synthesis. chemrxiv.orgresearchgate.net

Advanced Synthetic Strategies and Derivative Preparation

The synthesis of N,N-disubstituted amides, such as this compound, is a cornerstone of organic chemistry, with ongoing research focused on developing more efficient, sustainable, and versatile methods. These advancements are crucial for accessing both the parent amide and its functionalized derivatives, which may serve as intermediates in various chemical syntheses.

Synthesis of this compound Derivatives

The preparation of derivatives of this compound can be approached by modifying the isobutyryl moiety or by utilizing alternative synthetic routes that accommodate functionalized starting materials. While direct functionalization of the sterically hindered this compound can be challenging, the synthesis of its derivatives is often achieved by employing substituted precursors.

One common strategy involves the use of a functionalized acyl chloride in the reaction with diisopropylamine. For instance, an α-halogenated or α-hydroxylated isobutyryl chloride could be reacted with diisopropylamine to yield the corresponding α-functionalized this compound. The significant steric hindrance imparted by the two isopropyl groups on the nitrogen atom can influence the reactivity of the amide, a factor that must be considered during the synthesis of its derivatives.

Alternatively, palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of complex amides. For example, a serendipitous synthesis of arylglyoxylic amides from arylglyoxylates and N,N-dialkylamides has been reported, which could potentially be adapted for the synthesis of this compound derivatives bearing an α-keto functionality. libretexts.org

The following table outlines potential synthetic routes to derivatives of this compound based on established methodologies for other amides.

Derivative TypePotential Synthetic PrecursorsReaction Type
α-Halo-N,N-Diisopropylisobutyramideα-Haloisobutyryl chloride and DiisopropylamineAcylation
α-Hydroxy-N,N-Diisopropylisobutyramideα-Hydroxyisobutyric acid (activated) and DiisopropylamineAmidation
α-Keto-N,N-DiisopropylisobutyramideArylglyoxylate and this compoundPalladium-catalyzed cross-coupling

Methodological Advancements in Amide Synthesis Applicable to this compound

Recent years have witnessed a surge in the development of novel and more efficient methods for amide bond formation, moving beyond the traditional use of acid chlorides and coupling reagents. These advancements focus on improving atom economy, reducing waste, and enhancing functional group tolerance. Many of these modern techniques are applicable to the synthesis of sterically hindered amides like this compound. libretexts.orgmdpi.com

Catalytic Direct Amidation: Direct amidation of carboxylic acids with amines is an attractive green alternative to traditional methods. Catalytic systems, often employing boronic acids or transition metals, can facilitate this transformation under milder conditions, avoiding the need for stoichiometric activating agents.

Oxidative Amidation: Oxidative methods provide another avenue for amide synthesis, starting from alcohols or aldehydes and amines. chemistrysteps.com These reactions often utilize a catalyst and an oxidant to form the amide bond, representing an alternative to the classical carboxylic acid-amine coupling.

Visible-Light-Mediated Synthesis: Photoredox catalysis has emerged as a powerful strategy for amide synthesis. masterorganicchemistry.com These methods can proceed under mild conditions and offer unique reactivity patterns, enabling the preparation of a wide array of amides.

The table below summarizes some of the advanced methodologies that could be applied to the synthesis of this compound.

MethodStarting MaterialsKey Features
Catalytic Direct AmidationIsobutyric acid and DiisopropylamineUse of a catalyst (e.g., boronic acid) to avoid stoichiometric activators.
Oxidative AmidationIsobutyraldehyde or Isobutanol and DiisopropylamineForms the amide bond through an oxidation process. chemistrysteps.com
Visible-Light Photoredox CatalysisVarious precursorsUtilizes light energy to drive the reaction under mild conditions. masterorganicchemistry.com

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by the amide functional group, which is known for its relative stability. However, under specific conditions, it can undergo transformations such as hydrolysis. The significant steric hindrance provided by the diisopropyl groups on the nitrogen atom plays a crucial role in its reactivity, often rendering it less susceptible to nucleophilic attack compared to less hindered amides. reddit.com

Hydrolysis Reactions of this compound

Amides can be hydrolyzed to their constituent carboxylic acid and amine in the presence of acid or base, typically requiring heating. libretexts.org The conditions for amide hydrolysis are generally more forcing than those for esters due to the lower reactivity of the amide carbonyl group. libretexts.org

Acid-Catalyzed Hydrolysis Pathways

The acid-catalyzed hydrolysis of this compound proceeds through a mechanism common to other N,N-disubstituted amides. libretexts.orgmasterorganicchemistry.comyoutube.com

The key steps are:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitrogen atom of the amide is generally not protonated due to the delocalization of its lone pair through resonance with the carbonyl group. youtube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the diisopropylamino group. This converts the diisopropylamino group into a better leaving group (diisopropylamine).

Elimination of the Leaving Group: The lone pair on the hydroxyl group reforms the carbonyl double bond, leading to the expulsion of diisopropylamine as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or the liberated diisopropylamine to yield isobutyric acid and the diisopropylammonium ion.

This reaction is generally considered irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. youtube.com

Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound under basic conditions is also possible, though it is often more challenging than acid-catalyzed hydrolysis. libretexts.orgchemistrysteps.com This is because the diisopropylamide anion that would be formed is a very poor leaving group. chemistrysteps.com

The accepted mechanism involves the following steps:

Nucleophilic Addition of Hydroxide (B78521): A hydroxide ion (⁻OH) acts as a nucleophile and attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate.

Elimination of the Amide Ion: In a difficult and often rate-determining step, the tetrahedral intermediate collapses, expelling the diisopropylamide anion (⁻N(i-Pr)₂). This step is energetically unfavorable due to the high basicity of the leaving group. chemistrysteps.com

Acid-Base Reaction: The highly basic diisopropylamide anion immediately deprotonates the newly formed isobutyric acid in an irreversible acid-base reaction. This step drives the equilibrium towards the products, forming the isobutyrate carboxylate and diisopropylamine.

Due to the poor leaving group ability of the amide anion, base-catalyzed hydrolysis typically requires more stringent conditions, such as high temperatures and a large excess of base, to proceed at a reasonable rate. researchgate.net The steric hindrance from the diisopropyl groups can further slow down the initial nucleophilic attack by the hydroxide ion. mdpi.com

Reduction Reactions of the Amide Moiety

The reduction of the amide group in this compound is a key transformation, typically leading to the corresponding tertiary amine. The choice of reducing agent is crucial and determines the reaction's outcome.

Powerful hydride-donating reagents are generally required to reduce the resonance-stabilized amide carbonyl of this compound. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose, effectively converting the amide to N,N-diisopropylisobutylamine. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).

Other hydride reagents can also be utilized for the reduction of tertiary amides. Diisobutylaluminum hydride (DIBAL-H) is known to reduce tertiary amides to their corresponding amines. masterorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce amides, its reactivity can be enhanced by the addition of certain additives. libretexts.org For instance, the NaBH₄-ZrCl₄ system has been shown to reduce N,N-dialkylamides to amines. rushim.ru More specialized and bulky hydride reagents have been developed for the partial reduction of tertiary amides to aldehydes, although this is a less common transformation for simple amides like this compound. thieme-connect.dethieme-connect.deresearchgate.net

Hydride Reducing AgentTypical ProductGeneral Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄)Tertiary Amine (N,N-diisopropylisobutylamine)Anhydrous ether (e.g., Diethyl ether, THF)
Diisobutylaluminum Hydride (DIBAL-H)Tertiary AmineAnhydrous solvent (e.g., Toluene, THF) masterorganicchemistry.com
Sodium Borohydride (NaBH₄) with additives (e.g., ZrCl₄)Tertiary AmineSolvent such as THF rushim.ru
Lithium tri-tert-butoxyaluminum hydride [LiAlH(Ot-Bu)₃]Aldehyde (less common for this substrate)Low temperature (e.g., -78 °C) in THF or diglyme (B29089) thieme-connect.de

When an acyclic amide possessing a chiral center is reduced, the stereochemical outcome is a significant consideration. Although this compound itself is achiral, understanding the principles of diastereoselective reduction is crucial when substituted analogs are considered. The reduction of the prochiral carbonyl group can potentially create a new stereocenter, and the facial selectivity of the hydride attack is influenced by the existing stereochemistry within the molecule.

Studies on the diastereoselective reduction of chiral α-ketoamides and other acyclic amides have shown that the choice of reducing agent and reaction conditions can control the formation of a specific diastereomer. nih.govresearchgate.netrsc.org For example, bulky reducing agents like L-Selectride have been used to achieve high diastereoselectivity in the reduction of keto amides, where the hydride approaches from the less sterically hindered face of the carbonyl. nih.gov The nature of the solvent can also play a crucial role; mixed solvent systems (e.g., alcohol-THF) have been shown to influence the degree of asymmetric induction in the sodium borohydride reduction of chiral α-ketoamides. rsc.org These principles would apply to chiral derivatives of this compound, where the stereocenter(s) would direct the approach of the hydride reagent to the amide carbonyl.

Nucleophilic Substitution Reactions Involving the Amide Nitrogen

The nitrogen atom in this compound is part of a resonance-stabilized system and is sterically hindered, which generally makes it a poor nucleophile. stackexchange.com Consequently, direct nucleophilic substitution at the nitrogen is challenging.

Direct N-alkylation of this compound with alkyl halides is not a facile reaction. The low nucleophilicity of the amide nitrogen means that strong reaction conditions are typically required. stackexchange.com To enhance the nucleophilicity of the nitrogen, a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is often used to deprotonate the corresponding, albeit very weakly acidic, α-carbon to the carbonyl, which is not the target reaction here. For N-alkylation to occur on the nitrogen of a primary or secondary amide, a strong base is needed to deprotonate the nitrogen itself. stackexchange.com For a tertiary amide like this compound, quaternization of the nitrogen via alkylation is generally not observed under standard conditions. Alternative methods such as phase-transfer catalysis under microwave irradiation have been developed for the N-alkylation of amides, which may offer a potential route. mdpi.comresearchgate.net Catalytic methods, for instance, using catalytic amounts of alkyl halides in the presence of alcohols, have also been reported for the N-alkylation of less nucleophilic amines and amides. rsc.org

N-acylation at the tertiary amide nitrogen is even more challenging due to the already present carbonyl group which diminishes the nitrogen's nucleophilicity. General methods for N-acylation focus on amines as the nucleophile. researchgate.netbath.ac.uk Palladium-catalyzed methods have been developed for the N-acylation of tertiary amines, but these reactions proceed through a C-N bond cleavage mechanism, which represents a transformation of the amine rather than a direct acylation of an intact amide. organic-chemistry.orgacs.orgnih.gov

Reaction TypeGeneral MethodTypical Reagents/ConditionsApplicability to this compound
N-AlkylationDeprotonation followed by alkyl halideStrong base (e.g., NaH, n-BuLi) then RX stackexchange.comDifficult due to lack of N-H proton; quaternization is unfavorable.
N-AlkylationPhase-Transfer Catalysis (PTC)Alkyl halide, PTC catalyst (e.g., TBAB), base (K₂CO₃/KOH), often with microwave irradiation mdpi.comresearchgate.netPotentially applicable, but challenging for tertiary amides.
N-AcylationDirect acylationAcylating agent (e.g., acyl chloride, anhydride)Extremely difficult due to low nitrogen nucleophilicity.

The reactivity of the nitrogen atom in this compound is significantly attenuated by two primary factors: resonance and steric hindrance.

Resonance: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group. This resonance stabilization reduces the electron density on the nitrogen, making it less basic and less nucleophilic compared to the nitrogen in a corresponding tertiary amine. stackexchange.com

Steric Hindrance: The two bulky isopropyl groups attached to the nitrogen atom create a sterically congested environment. This steric bulk physically impedes the approach of electrophiles to the nitrogen atom, further diminishing its reactivity in substitution reactions. This steric hindrance also influences the reactivity of the α-carbonyl position.

These combined electronic and steric effects render the nitrogen atom of this compound largely unreactive in typical nucleophilic substitution reactions.

Other Significant Chemical Transformations

Besides reduction and reactions at the nitrogen center, this compound can undergo other chemical transformations.

One of the most fundamental reactions of amides is hydrolysis . Under acidic or basic conditions, this compound can be hydrolyzed to yield isobutyric acid and diisopropylamine. The mechanism under acidic conditions involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, followed by proton transfer steps to yield the carboxylate and the amine. youtube.com

Pyrolysis is another transformation that amides can undergo. The pyrolysis of N,N-disubstituted amides can lead to various products depending on the structure of the amide and the reaction conditions. For instance, pyrolysis with soda lime is a classical test for amides, which can result in the formation of amines. sciencemadness.org More complex pyrolysis reactions of related compounds, such as N,N-disubstituted aminomethylene derivatives of Meldrum's acid, have been studied and proceed through methyleneketene intermediates. sci-hub.searkat-usa.org

This compound has also been used as a ligand in organometallic chemistry . For example, it has been employed in the synthesis of uranyl(VI) dihalide complexes. organic-chemistry.org In these cases, the amide typically coordinates to the metal center through the carbonyl oxygen atom. Furthermore, there are reports of its use in zirconocene-mediated reactions. soton.ac.uk

Oxidation Pathways

The oxidation of N,N-diisopropylamides, the class of compounds to which this compound belongs, has been a subject of study, particularly in the context of directed C-H bond functionalization. Research has demonstrated the feasibility of ortho-hydroxylation on aryl N,N-diisopropylamides through directed metalation followed by oxidation.

One notable method involves the use of a cuprate (B13416276) base to deprotonate the aromatic ring at the ortho position, followed by oxidation. nih.gov While specific studies focusing exclusively on the oxidation of this compound itself are not extensively documented in readily available literature, the reactivity of the broader class of N,N-diisopropylamides suggests a potential pathway for its functionalization. For instance, the directed ortho-hydroxylation of N,N-diisopropylbenzamides has been achieved using a copper-based system. nih.gov This process typically involves the formation of an organocuprate intermediate that then reacts with an oxidizing agent, such as tert-butyl hydroperoxide, to introduce a hydroxyl group onto the aromatic ring. nih.gov

Another approach to the oxidation of related amide structures involves the use of precious metals like palladium, rhodium, and ruthenium as catalysts, often in conjunction with hypervalent iodine oxidants. nih.gov These methods, however, can require harsh reaction conditions. The development of milder conditions using copper and oxidants like hydrogen peroxide represents a significant advancement in the C-H functionalization of amides. nih.gov

Functional Group Interconversions

The amide functional group in this compound can be converted into several other key functional groups, including aldehydes, amines, and carboxylic acids, through various synthetic transformations. These interconversions are fundamental in multi-step organic synthesis.

Reduction to Aldehydes

A significant advancement in the chemistry of N,N-diisopropylamides is their chemoselective reduction to aldehydes. This transformation is particularly valuable as amides are generally less reactive than other carboxylic acid derivatives. A one-pot process has been developed for the reduction of sterically demanding N,N-diisopropylamides. acs.org This method involves the activation of the amide with ethyl trifluoromethanesulfonate (B1224126) (EtOTf) to form an imidate intermediate. acs.org This intermediate is then reduced by a modified lithium aluminum hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or lithium triethoxyaluminum hydride (LiAlH(OEt)₃). acs.org The presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) has been shown to improve the efficiency of the reaction for many substrates. acs.org The resulting hemiaminal is subsequently hydrolyzed to yield the corresponding aldehyde. acs.org This method is notable for its tolerance of other reducible functional groups. acs.org

Reduction to Amines

The complete reduction of this compound to the corresponding tertiary amine, N,N-diisopropylisobutylamine, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation. amazonaws.combyjus.comlumenlearning.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). byjus.com The hydride reagent attacks the carbonyl carbon, leading to the cleavage of the carbon-oxygen double bond and the formation of the amine.

Hydrolysis to Carboxylic Acids and Amines

This compound can be hydrolyzed back to its constituent carboxylic acid and amine. This reaction can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the hydrolysis yields isobutyric acid and diisopropylamine hydrochloride. libretexts.org In the presence of a base, the products are the salt of the carboxylic acid (isobutyrate) and diisopropylamine. libretexts.org This reaction is a fundamental transformation, effectively reversing the amide bond formation.

The following table summarizes the key functional group interconversions of this compound:

Starting MaterialReagents and ConditionsProductFunctional Group Transformation
This compound1. EtOTf, 2,6-DTBMP 2. LiAlH(O-t-Bu)₃ 3. HydrolysisIsobutyraldehydeAmide to Aldehyde
This compoundLiAlH₄ in anhydrous etherN,N-DiisopropylisobutylamineAmide to Amine
This compoundH₃O⁺ or OH⁻, H₂O, heatIsobutyric acid and DiisopropylamineAmide to Carboxylic Acid and Amine

Mechanistic Investigations and Reaction Dynamics of N,n Diisopropylisobutyramide

Fundamental Reaction Mechanisms

The primary reaction pathway for amides is nucleophilic acyl substitution, which proceeds through a characteristic intermediate. However, the stability of the amide bond, arising from resonance, makes it the least reactive among carboxylic acid derivatives. vanderbilt.educhemistrysteps.com

Nucleophilic acyl substitution is a two-stage process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. vanderbilt.edu For N,N-Diisopropylisobutyramide, these reactions can be facilitated under acidic or basic conditions.

Base-Promoted Pathway : In the presence of a strong nucleophile, such as a hydroxide (B78521) ion, the reaction proceeds via direct nucleophilic attack on the carbonyl carbon. libretexts.org This pathway is considered base-promoted rather than base-catalyzed because a full equivalent of the base is consumed. libretexts.org The reaction is challenging because the diisopropylamide anion that would be eliminated is a very strong base and therefore a poor leaving group. chemistrysteps.comlscollege.ac.in The reaction is often driven to completion by an irreversible acid-base reaction after the leaving group is expelled. chemistrysteps.com

The significant steric hindrance from the isopropyl and isobutyryl groups makes nucleophilic attack on the carbonyl carbon of this compound particularly difficult, rendering it highly resistant to hydrolysis compared to less hindered amides. chimia.chnih.gov

The cornerstone of the nucleophilic acyl substitution mechanism is the formation of a short-lived, high-energy tetrahedral intermediate . vanderbilt.edu

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic analyses provide quantitative insight into reaction rates and product stability. For a sterically hindered molecule like this compound, these studies are essential for understanding its reactivity profile.

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and must be determined experimentally. mcmaster.ca For the base-promoted hydrolysis of an amide, the reaction is typically found to be first-order with respect to the amide and first-order with respect to the hydroxide ion. mcmaster.caresearchgate.net

Where k is the second-order rate constant. The value of k can be determined by measuring the initial reaction rate at various reactant concentrations, a technique known as the method of initial rates.

Below is a table with hypothetical data illustrating how the rate law for the hydrolysis of a hindered amide could be determined.

Experiment[Amide] (mol/L)[OH⁻] (mol/L)Initial Rate (mol/L·s)
1 0.100.101.5 x 10⁻⁷
2 0.200.103.0 x 10⁻⁷
3 0.100.203.0 x 10⁻⁷

In this illustrative data, doubling the amide concentration (Exp. 1 to 2) doubles the rate, indicating a first-order dependence. Doubling the hydroxide concentration (Exp. 1 to 3) also doubles the rate, confirming a first-order dependence.

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. jackwestin.com It corresponds to the energy of the transition state, which is the highest energy point along the reaction coordinate. jackwestin.com For the hydrolysis of amides, the rate-determining step is generally the formation of the tetrahedral intermediate, and the activation energy is the energy barrier to reach this transition state. nih.gov

Theoretical studies on a series of amides have shown that increasing steric hindrance raises the activation energy for hydrolysis. The bulky substituents hinder the approach of solvating water molecules that are crucial for stabilizing the transition state. nih.gov While specific data for this compound is not available, it is expected that its activation energy for hydrolysis would be significantly high, reflecting its low reactivity.

The following table presents experimental activation free energy barriers for the base-catalyzed hydrolysis of several amides, illustrating the impact of substitution.

Table 1: Activation Free Energy for Base-Catalyzed Amide Hydrolysis

Compound Structure Activation Free Energy (kcal/mol)
Formamide HCONH₂ 21.2
N-Methylacetamide CH₃CONHCH₃ 21.5
N,N-Dimethylformamide (DMF) HCON(CH₃)₂ 22.6
N,N-Dimethylacetamide (DMA) CH₃CON(CH₃)₂ 24.1

Source: Data compiled from theoretical and experimental studies. nih.gov It is anticipated that the activation energy for this compound would be even greater than that of DMA due to the increased steric bulk of the isopropyl groups.

When a reaction can yield two or more different products, the outcome can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control : At lower temperatures and shorter reaction times, the major product is the one that forms the fastest. This "kinetic product" is formed via the pathway with the lower activation energy. youtube.comlibretexts.org

Thermodynamic Control : At higher temperatures and longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one, known as the "thermodynamic product," regardless of how fast it is formed. wikipedia.orgyoutube.com

This principle can be applied to reactions involving this compound, such as the formation of an enolate by deprotonation of an α-carbon. Deprotonation of the methine proton of the isobutyryl group would lead to a more substituted (and thus more thermodynamically stable) enolate. However, this proton is sterically hindered. In contrast, the protons on the methyl groups are more accessible.

Using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) would likely favor the deprotonation of a methyl group, yielding the kinetic enolate . masterorganicchemistry.com If the reaction were allowed to warm up, this could equilibrate to the more stable thermodynamic enolate . masterorganicchemistry.com

Table 2: Illustrative Product Distribution in a Competing Reaction

Condition Major Product Type of Control
Low Temperature, Short Time Product A (Forms Faster) Kinetic

Influence of Structural Factors on Reactivity

The reactivity of this compound is profoundly influenced by the interplay of steric, electronic, and conformational factors originating from its unique molecular structure. The presence of bulky isopropyl groups on both the nitrogen atom and the acyl carbon creates a sterically congested environment that dictates its chemical behavior.

Steric Hindrance Effects of Isopropyl Groups

Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes chemical reactions. In this compound, the presence of three bulky isopropyl groups—two attached to the nitrogen atom and one to the carbonyl carbon—creates significant steric congestion around the reactive amide center. This crowding physically obstructs the approach of nucleophiles or reagents to the carbonyl carbon and the nitrogen atom, thereby reducing the molecule's reactivity compared to less substituted amides.

The primary consequence of this steric shielding is a decreased susceptibility to nucleophilic acyl substitution, a characteristic reaction of amides. For a reaction to occur, a nucleophile must approach the electrophilic carbonyl carbon at a specific angle, known as the Bürgi-Dunitz trajectory. The bulky isopropyl groups effectively create a barrier, raising the activation energy for the formation of the tetrahedral intermediate.

Research on similarly hindered amides corroborates this principle. For example, studies on the reduction of tertiary amides have shown that sterically demanding structures, such as N,N-diisopropyl benzamides, are significantly less reactive and require specific, highly reactive reagents to proceed. researchgate.net In some cases, extreme steric hindrance can render the amide completely unreactive under standard conditions, as observed in reduction attempts of N,N-diisopropylamides with certain reagents. nih.gov This pronounced lack of reactivity highlights the dominant role of steric hindrance in controlling the chemistry of such compounds.

Table 1: Comparison of Steric Bulk for Alkyl Groups

Alkyl GroupStructureRelative Steric Bulk
Methyl-CH₃Low
Ethyl-CH₂CH₃Moderate
Isopropyl-CH(CH₃)₂High
tert-Butyl-C(CH₃)₃Very High

This interactive table illustrates the relative size and branching of common alkyl groups, contextualizing the high steric demand of the isopropyl substituents in this compound.

Electronic Effects on the Amide Carbonyl Reactivity

The electronic nature of the amide functional group is characterized by a significant resonance effect. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π-system. This resonance imparts a partial double-bond character to the carbon-nitrogen (C-N) bond and increases the electron density on the carbonyl oxygen atom.

A key consequence of this resonance is the reduction of the electrophilicity of the carbonyl carbon. researchgate.net By delocalizing the nitrogen's lone pair, the partial positive charge on the carbonyl carbon is diminished, making it less attractive to nucleophiles compared to the carbonyl carbon in ketones or aldehydes.

Table 2: Resonance Structures of this compound

Resonance ContributorDescriptionImpact on Reactivity
Structure A (Neutral)The primary Lewis structure with a C=O double bond and C-N single bond.Shows a polarized carbonyl group.
Structure B (Zwitterionic)Features a C-O single bond with a negative charge on the oxygen and a C=N double bond with a positive charge on the nitrogen.Illustrates the delocalization of the nitrogen lone pair, reducing the carbonyl carbon's electrophilicity and imparting double-bond character to the C-N bond.

This table outlines the principal resonance forms that describe the electron distribution within the amide group of this compound.

Conformational Preferences and Their Impact on Reactivity

The structure and reactivity of this compound are also governed by its conformational preferences. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.

Due to the partial double-bond character of the amide C-N bond, rotation is significantly restricted. nanalysis.comlibretexts.org This restriction creates a substantial energy barrier, leading to the existence of distinct and slowly interconverting rotamers at room temperature. The energy barrier to rotation in amides is typically high enough to allow for the observation of different conformers by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.orgresearchgate.netnih.gov

In this compound, the steric repulsion between the three bulky isopropyl groups is a dominant factor in determining the most stable conformations. The molecule will preferentially adopt geometries that minimize the steric clash between these groups. Rotations around the N-CH(CH₃)₂ and CO-CH(CH₃)₂ single bonds will also be constrained, favoring staggered arrangements over eclipsed ones to alleviate steric strain. The specific arrangement of the N-isopropyl groups relative to the carbonyl group defines the major and minor conformers, and this conformational equilibrium can influence which "face" of the molecule is more accessible for a chemical reaction, thereby impacting its stereochemical outcome.

Table 3: Typical Rotational Energy Barriers Around the Amide C-N Bond

Amide ExampleSubstituentsTypical Rotational Barrier (kcal/mol)
DimethylformamideN-CH₃, N-CH₃~21
N,N-DiethylacetamideN-CH₂CH₃, N-CH₂CH₃~18
N,N-Diisopropylamide (general)N-CH(CH₃)₂, N-CH(CH₃)₂>23 (Estimated)

This table provides context for the restricted rotation in amides. The barrier for a diisopropylamide is expected to be higher than for less hindered amides due to increased steric strain in the transition state for rotation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the molecular structure and dynamic processes of N,N-Diisopropylisobutyramide. The steric hindrance around the amide bond significantly influences its NMR spectral features.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the isobutyryl and the N-isopropyl groups. At room temperature, rapid rotation around the C-N amide bond often leads to averaged signals.

The isobutyryl group gives rise to a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The two N-isopropyl groups, under conditions of fast rotation, are chemically equivalent. This results in a septet for the two methine protons and a doublet for the four equivalent methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Isobutyryl -CH ~ 2.8 - 3.2 Septet ~ 6.8
Isobutyryl -(CH₃)₂ ~ 1.0 - 1.2 Doublet ~ 6.8
N-Isopropyl -CH ~ 3.5 - 4.0 Septet ~ 6.7
N-Isopropyl -(CH₃)₂ ~ 1.2 - 1.4 Doublet ~ 6.7

Note: Data are estimated based on typical values for similar structures. Exact values may vary depending on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule produces a single resonance. The most downfield signal corresponds to the carbonyl carbon (C=O) due to its sp² hybridization and the direct attachment of an electronegative oxygen atom. The methine carbons of the isopropyl groups appear further downfield than their corresponding methyl carbons. Due to symmetry under fast rotation, the two N-isopropyl groups show equivalent signals for their methine and methyl carbons.

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
Carbonyl (C=O) 175.7
N-Isopropyl -CH 48.0
N-Isopropyl -CH (second signal) 45.4
Isobutyryl -CH 32.1
N-Isopropyl -(CH₃)₂ 21.0
N-Isopropyl -(CH₃)₂ (second signal) 20.4
Isobutyryl -(CH₃)₂ 20.0

Data obtained in CDCl₃. Source: H. Fritz, S.O. Lawesson, Org. Magn. Resonance 16, 36 (1981).

Advanced NMR Techniques for Stereochemical and Conformational Studies

The most significant structural feature of this compound is the restricted rotation around the C(O)-N amide bond. This is due to the partial double-bond character of the C-N bond and severe steric clashes between the bulky isopropyl groups. This dynamic process can be effectively studied using variable-temperature Dynamic NMR (DNMR) spectroscopy.

At high temperatures, the rotation around the C-N bond is rapid on the NMR timescale, and the two N-isopropyl groups are equivalent, yielding single averaged signals for their respective methine and methyl carbons. As the temperature is lowered, the rate of rotation decreases. At a specific temperature, known as the coalescence temperature, the signals for the N-isopropyl groups broaden significantly. Upon further cooling, below the coalescence point, the rotation becomes slow enough that the two N-isopropyl groups become chemically non-equivalent (diastereotopic). One isopropyl group is syn and the other is anti with respect to the carbonyl oxygen. This results in the appearance of separate signals for each of the two methine protons and four distinct signals (or two sets of signals) for the methyl groups on the nitrogen.

The energy barrier (ΔG‡) for this rotational process in sterically hindered amides is typically high, often in the range of 15-20 kcal/mol. This high barrier is a direct consequence of the steric buttressing effect of the isopropyl groups, which must move past each other during the rotation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information about the functional groups and bonding within this compound.

Hydrogen Bonding Interactions and Conformational Dynamics

While this compound cannot act as a hydrogen bond donor due to the absence of N-H protons, the lone pairs on the carbonyl oxygen can act as a hydrogen bond acceptor. In protic solvents (e.g., alcohols), intermolecular hydrogen bonding between the solvent's -OH group and the amide's C=O group can occur. This interaction weakens the C=O double bond, resulting in a shift of the Amide I band to a lower frequency (lower wavenumber).

The conformational dynamics observed in NMR are also relevant to vibrational spectroscopy. The geometry and steric strain associated with the rotational isomers around the C-N bond can subtly influence the vibrational frequencies of the molecule. Theoretical calculations combined with experimental IR and Raman data can provide deeper insights into the preferred conformations and the energetic landscape of the molecule. The bulky nature of the substituents likely forces a non-planar arrangement around the nitrogen atom to minimize steric repulsion, influencing the electronic structure and, consequently, the vibrational spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. scienceready.com.au It is a cornerstone for confirming the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns. wikipedia.org

The molecular weight of this compound has been confirmed by mass spectrometry. The compound has a molecular weight of 171.28 g/mol and an exact mass of 171.162314 g/mol . spectrabase.com

When a molecule is ionized in a mass spectrometer, typically through electron impact (EI), it forms a molecular ion (M+) which can then break down into smaller, characteristic fragments. chemguide.co.uk The analysis of these fragments provides valuable structural information. wikipedia.org For this compound, the fragmentation is dictated by the amide functional group and the attached alkyl substituents.

Common fragmentation pathways for amides include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and cleavage of the bonds next to the carbonyl group. libretexts.orgmsu.edu The energetic instability of the molecular ion leads it to break into a positive ion and an uncharged free radical; only the charged particles are detected. chemguide.co.uk

Expected fragmentation patterns for this compound include:

Alpha-cleavage: The bond between the nitrogen and one of the isopropyl groups can break, or the bond between the carbonyl carbon and the isobutyryl's isopropyl group can cleave. Alpha-cleavage is a dominant pathway for aliphatic amines and amides. libretexts.orgmsu.edu

McLafferty Rearrangement: While possible for primary amides, this rearrangement is less common for N,N-disubstituted amides like this compound.

Cleavage adjacent to the carbonyl group: Loss of the isobutyryl group or an isopropyl group from the nitrogen atom are common fragmentation routes.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (C₁₀H₂₁NO, Molecular Weight: 171.16 u)
Predicted Fragment Ion (Structure)Mass-to-Charge Ratio (m/z)Neutral LossFragmentation Pathway
[C₁₀H₂₁NO]⁺˙ (Molecular Ion)171-Ionization of the parent molecule
[C₇H₁₄NO]⁺128C₃H₇˙ (Isopropyl radical)Alpha-cleavage: loss of an isopropyl group from the nitrogen
[C₆H₁₂N]⁺100C₄H₉O˙ (Isobutyryl radical)Cleavage of the amide C-N bond
[C₄H₇O]⁺71C₆H₁₄N˙ (Diisopropylamine radical)Cleavage of the amide C-N bond with charge retention on the acyl fragment
[C₃H₇]⁺43C₇H₁₄NO˙Cleavage resulting in an isopropyl cation

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds that have the same nominal mass but different chemical formulas. measurlabs.comuky.edu

For this compound, HRMS would measure its monoisotopic mass with high precision. The experimentally determined exact mass can then be compared to the calculated exact masses of all possible elemental formulas within a small error tolerance. uky.edu Given the known molecular formula of C₁₀H₂₁NO, the calculated exact mass is 171.162314 u. spectrabase.com HRMS can readily differentiate this composition from other potential formulas that might have a nominal mass of 171, as illustrated in the table below. This capability makes HRMS an essential tool for confirming the identity of a compound. measurlabs.comthermofisher.com

Table 2: Comparison of Elemental Compositions with a Nominal Mass of 171 u
Elemental FormulaCalculated Exact Mass (u)Mass Difference from C₁₀H₂₁NO (u)
C₁₀H₂₁NO171.1623140.000000
C₁₁H₂₅N171.200000+0.037686
C₉H₁₇N₃171.142247-0.020067
C₈H₁₃N₃O171.105862-0.056452

Electronic Absorption and Fluorescence Spectroscopy

These spectroscopic techniques probe the electronic structure of a molecule by examining how it interacts with ultraviolet (UV) and visible light. They provide information on electronic transitions and the fate of the molecule after it has been electronically excited. uzh.chshu.ac.uk

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the excitation of valence electrons to higher energy levels. shu.ac.uk The absorption of UV or visible radiation in organic molecules is generally restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy. shu.ac.uk

The chromophore in this compound is the amide group, specifically the carbonyl (C=O) function. This group contains σ-bonding electrons, π-bonding electrons, and non-bonding (n) lone-pair electrons on the oxygen atom. The energies available in the conventional UV-Vis spectrum (200-800 nm) are sufficient to induce two main types of transitions in this molecule: libretexts.org

n → π* transition: An electron from a non-bonding orbital (n) on the oxygen atom is promoted to an anti-bonding π orbital (π*). These transitions are typically lower in energy (occur at longer wavelengths) and have a low molar absorptivity (weak intensity). shu.ac.uklibretexts.org

π → π* transition: An electron from a bonding π orbital (π) of the carbonyl group is promoted to an anti-bonding π orbital (π). These transitions are higher in energy (occur at shorter wavelengths) and are generally much more intense than n → π transitions. shu.ac.uk

Table 3: Expected Electronic Transitions for this compound
Electronic TransitionOrbitals InvolvedExpected Relative EnergyExpected Relative Intensity
n → πNon-bonding (O) → Antibonding π (C=O)LowWeak (Low Molar Absorptivity)
π → πBonding π (C=O) → Antibonding π (C=O)HighStrong (High Molar Absorptivity)

The solvent can influence the position of these absorption bands. For n → π* transitions, increasing solvent polarity typically causes a shift to shorter wavelengths (a blue shift). shu.ac.uk

Fluorescence spectroscopy involves the excitation of a molecule to a higher electronic state with light, followed by the emission of a photon as the molecule returns to the ground state. nih.gov This technique provides insights into the dynamics of the excited state, including its lifetime and the pathways available for energy relaxation. nih.gov

Emission Spectrum: The range of wavelengths at which the compound emits light after excitation.

Fluorescence Quantum Yield: The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

Excited-State Lifetime: The average time the molecule spends in the excited state before returning to the ground state. nih.gov

This information helps to build a complete picture of the molecule's photophysical behavior and excited-state dynamics. researchgate.netchemrxiv.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a detailed model of the electron density and, from that, the exact positions of atoms, bond lengths, bond angles, and torsional angles. wikipedia.orglibretexts.org

A search of the scientific literature did not yield a reported single-crystal X-ray structure for this compound. Should a suitable crystal of the compound be grown and analyzed, X-ray crystallography would provide definitive data on its solid-state conformation. This would include:

Precise Bond Lengths and Angles: For all bonds within the molecule, such as the C=O, C-N, and C-C bonds of the amide and alkyl groups.

Torsional Angles: Defining the spatial relationship between the isobutyryl group and the two N-isopropyl groups.

Intermolecular Interactions: Revealing how individual molecules pack together in the crystal lattice, including any hydrogen bonding or van der Waals interactions.

Conformational Details: Establishing the preferred conformation of the flexible isopropyl groups in the solid state.

This technique remains the gold standard for the unambiguous structural elucidation of crystalline materials. wordpress.com

Computational Chemistry and Theoretical Modeling of N,n Diisopropylisobutyramide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. wikipedia.org These methods are used to determine the electronic structure, geometry, and energy of molecules.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has become a popular tool for predicting molecular properties because it offers a good balance between accuracy and computational cost. nih.govscirp.org DFT calculations can elucidate the distribution of electrons within N,N-Diisopropylisobutyramide, which is crucial for understanding its stability and reactivity. researchgate.net

Key electronic properties that can be determined for this compound using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MESP) maps. These maps are valuable for predicting the reactive sites for electrophilic and nucleophilic attacks by illustrating the charge distribution on the molecular surface. nih.gov For this compound, the MESP would likely show a region of negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and regions of positive potential around the hydrogen atoms of the alkyl groups.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can also be calculated to provide a quantitative measure of the molecule's reactivity. nih.govlongdom.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents the type of results obtained from DFT calculations.)

PropertyValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap7.7 eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net
Ionization Potential6.5 eVThe minimum energy required to remove an electron from the molecule.
Electron Affinity-1.2 eVThe energy released when an electron is added to the molecule.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide highly accurate results for molecular energies and structures. nih.gov

While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate the results of less expensive methods. nih.gov For a molecule like this compound, high-accuracy calculations, particularly with methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide a "gold standard" for its geometric parameters (bond lengths, bond angles) and thermochemical properties. nrel.gov These precise calculations are essential for creating a reliable potential energy surface, which is fundamental for studying conformational changes and reaction dynamics.

Table 2: Illustrative Comparison of Ground State Energies for a Conformer of this compound Using Different Levels of Theory (Note: The values are for illustrative purposes to show relative differences and are not actual calculated data.)

MethodBasis SetRelative Energy (kcal/mol)Computational Cost
Hartree-Fock (HF)6-31G(d)10.5Low
B3LYP (DFT)6-311+G(d,p)1.2Medium
MP2cc-pVTZ0.5High
CCSD(T)cc-pVTZ0.0Very High

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment. youtube.comrsc.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comlibretexts.org this compound possesses several rotatable bonds, including the C-N amide bond and the C-C bonds connecting the isopropyl and isobutyryl groups. Rotation around these bonds gives rise to various conformers with different energies.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound (Note: This table illustrates the type of data generated from a conformational analysis study.)

Conformer DescriptionDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Stability
Anti-periplanar~180°0.0Most Stable
Gauche~60°3.5Less Stable
Syn-periplanar (Eclipsed)~0°8.0Least Stable

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. pitt.edu This allows for the investigation of how different solvents affect its conformational preferences and dynamics.

In a polar solvent like water, the polar amide group of this compound would be expected to form hydrogen bonds with water molecules, while the nonpolar isopropyl and isobutyryl groups would be subject to hydrophobic interactions. In a nonpolar solvent like n-heptane, van der Waals interactions would dominate. researchgate.net These different interactions can stabilize different conformers of the molecule. For instance, a more compact conformation might be favored in a polar solvent to minimize the exposure of hydrophobic regions to the solvent. MD simulations can quantify these effects by calculating properties such as the radius of gyration and solvent accessible surface area. nih.gov

Table 4: Illustrative Solvent Effects on the Average Radius of Gyration of this compound from MD Simulations (Note: These values are hypothetical and serve to demonstrate the concept.)

SolventDielectric ConstantAverage Radius of Gyration (Å)Interpretation
Water78.44.2A more compact structure due to hydrophobic effects.
Methanol32.74.5Intermediate conformation.
Chloroform4.84.8A more extended structure.
n-Heptane1.95.1The most extended structure in a nonpolar environment.

Reaction Pathway and Transition State Modeling

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions and characterizing the high-energy transition states that connect reactants and products. researchgate.netrsc.org The fleeting nature of transition states makes them extremely difficult to observe experimentally, making computational modeling a critical source of information. rsc.orgnih.govmit.edu

For this compound, a reaction of interest could be its acid- or base-catalyzed hydrolysis, which would break the amide bond. Computational methods can be used to model this reaction step-by-step. By calculating the energy of the system along the reaction coordinate, a potential energy profile can be constructed. The peak of this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. researchgate.net

Locating the precise geometry of the transition state and calculating the activation energy provides crucial insights into the reaction kinetics. researchgate.net Various computational techniques, such as synchronous transit-guided quasi-Newton (STQN) methods, can be employed to find these saddle points on the potential energy surface.

Table 5: Hypothetical Calculated Energies for the Acid-Catalyzed Hydrolysis of this compound (Note: Data is for illustrative purposes.)

SpeciesRelative Energy (kcal/mol)
Reactants (Amide + H₃O⁺)0.0
Transition State+22.5
Products (Carboxylic Acid + Diisopropylamine)-5.8
Calculated Activation Energy 22.5

Ligand Design and Optimization

The structure of this compound, with its nitrogen and oxygen donor atoms and bulky isopropyl groups, suggests potential as a ligand in coordination chemistry and catalysis. Computational methods are instrumental in designing and optimizing ligands for specific purposes.

Theoretical modeling can predict how this compound would interact with various metal centers. By calculating the binding energies and geometries of potential metal complexes, computational chemists can assess the stability and electronic structure of these compounds. Methods like Natural Bond Orbital (NBO) analysis can provide detailed information about the nature of the metal-ligand bond, quantifying the extent of covalent and electrostatic interactions. This predictive capability allows for the rational design of new catalysts or functional materials.

The catalytic activity of a metal complex is heavily influenced by the steric and electronic properties of its ligands. The bulky diisopropyl groups on the nitrogen atom of this compound create a specific steric environment around a coordinated metal center. Computational tools can quantify this steric hindrance, for example, by calculating parameters like the Tolman cone angle or percent buried volume. Furthermore, the electronic properties of the amide group can be tuned by introducing different substituents. Theoretical calculations can predict how these modifications would affect the electron-donating ability of the ligand and, consequently, the reactivity of the metal catalyst. This in silico optimization process can significantly accelerate the discovery of new and improved catalysts by guiding experimental efforts toward the most promising candidates.

While the specific application of these powerful computational tools to this compound remains an open area of research, the established methodologies provide a clear roadmap for future investigations into the chemical and physical properties of this compound.

Applications of N,n Diisopropylisobutyramide in Specialized Research Areas

Role in Organic Synthesis as an Intermediate and Reagent

The amide bond is a cornerstone of organic chemistry, and the synthesis of sterically hindered amides like N,N-Diisopropylisobutyramide is crucial for developing complex molecules. chimia.chresearchgate.net The significant steric hindrance around the amide bond influences its chemical behavior, making it a subject of interest for developing new synthetic methodologies.

Building Block for Complex Molecule Synthesis

In the realm of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound serves this function by providing a robust structural unit. Its value as an intermediate has been noted in specialized, research-scale projects aimed at constructing intricate molecular architectures. For instance, its synthesis has been documented as a step within a multi-stage route in organozirconium chemistry, highlighting its application in building complex frameworks.

The steric bulk provided by the diisopropylamino group is a key feature that can be exploited to control the stereoselectivity of reactions. This is a critical aspect in the synthesis of chiral compounds, which are of paramount importance in pharmaceutical and materials science.

Reagent in Specific Organic Transformations

While often serving as an intermediate, the structural features of this compound also allow it to function as a reagent that influences the outcome of specific organic transformations. Its sterically hindered nature makes it less reactive than simpler amides in certain contexts.

One of the most significant applications for related diisopropylamide structures is the formation of non-nucleophilic strong bases. The parent amine, diisopropylamine (B44863), is the precursor to Lithium Diisopropylamide (LDA), a widely used reagent in organic synthesis for deprotonation reactions where a strong base is needed without the complication of nucleophilic attack. wikipedia.org While this compound itself is not the base, its synthesis and chemistry are part of the broader study of how steric hindrance affects reactivity at and near the nitrogen atom.

The compound can also undergo specific transformations, as outlined in the table below, which are common for tertiary amides.

Transformation TypeDescriptionPotential Product
Reduction to Amine The amide carbonyl group can be reduced to a methylene (B1212753) group (CH2) using powerful reducing agents like lithium aluminum hydride, yielding a tertiary amine.N,N-Diisopropyl-2-methylpropan-1-amine
Hydrolysis Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding carboxylic acid and secondary amine.Isobutyric acid and Diisopropylamine
Alpha-Deprotonation Although difficult due to the acidity of the alpha-proton, treatment with an exceptionally strong base could generate a carbanion, which can then react with electrophiles.α-Substituted amide derivatives

This compound in Pharmaceutical Research and Medicinal Chemistry

The amide functional group is ubiquitous in pharmaceuticals, making amide synthesis one of the most frequent reactions in drug discovery. rsc.org The development of methods to create sterically hindered amides is particularly relevant, as these structures can confer desirable properties to drug candidates, such as increased metabolic stability or specific binding geometries.

Development of New Drug Leads and Analogues

This compound is not typically considered a drug lead itself. Instead, it functions as a building block in the synthesis of more complex molecules that may be investigated as potential therapeutics. Compounds containing piperidine, a related cyclic amine structure, are highly attractive as building blocks for designing new drugs. nih.gov Similarly, acyclic hindered structures like the N,N-diisopropyl group can be incorporated into drug candidates. The synthesis of analogues of a lead compound is a key step in medicinal chemistry to optimize activity and selectivity. The isobutyramide (B147143) core or the diisopropylamine portion of the molecule could be integrated into a larger pharmacophore to explore structure-activity relationships (SAR).

Reagent in Medicinal Chemistry Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences where specific intermediates are required. Diisopropylamine, the precursor to this compound, is used as a raw material in the manufacture of certain cardiovascular and vasodilator drugs. alkylamines.com This indicates the utility of the diisopropylamino moiety in pharmaceutical manufacturing.

In a laboratory setting, this compound could be used in synthetic routes to prepare target molecules for biological screening. Amide coupling is a common reaction in medicinal chemistry, and while challenging with hindered substrates, specialized protocols are developed to achieve these transformations. rsc.org For example, a protocol using acyl fluorides has been shown to be effective for coupling sterically hindered substrates where standard methods failed. rsc.org

Synthetic Application AreaRole of Hindered Amide Structures
Scaffold Synthesis Creation of core molecular frameworks for libraries of compounds to be screened for biological activity.
Fragment-Based Drug Design Incorporation of the this compound fragment to probe binding pockets of protein targets.
Lead Optimization Modification of existing drug leads by introducing the bulky diisopropylamide group to enhance metabolic stability or alter binding affinity.

Investigation of Molecular Targets and Biochemical Pathways

There is limited direct evidence of this compound being used as a probe to investigate molecular targets or biochemical pathways. The primary role of such a compound in research is typically synthetic rather than biological. The investigation of biochemical pathways often involves molecules that have a specific affinity for enzymes or receptors, acting as inhibitors, agonists, or antagonists. nih.govebsco.com

However, in the broader context of drug discovery, molecules synthesized using this compound as an intermediate could certainly be employed for these purposes. For instance, if a novel compound containing the this compound substructure were synthesized and found to have biological activity, it would then be used to study its molecular target, binding interactions, and effects on cellular pathways. Structure-based drug design methods could then be used to understand how the bulky, hindered amide portion of the molecule contributes to its interaction with a biological target. nih.gov

This compound as a Ligand in Catalysis

The utility of this compound as a ligand in catalysis would theoretically hinge on the electronic and steric properties conferred by its isobutyryl and diisopropylamino moieties. The lone pair of electrons on the nitrogen and oxygen atoms could allow it to coordinate with metal centers, forming organometallic complexes that can act as catalysts.

Enhancement of Catalytic Efficiency in Organometallic Systems

The bulky diisopropyl groups on the nitrogen atom of this compound would create a sterically hindered environment around a metal center to which it is coordinated. This steric bulk can be a critical factor in enhancing catalytic efficiency. By occupying a significant portion of the coordination sphere of the metal, the ligand could promote the selective binding of smaller substrates, thereby increasing reaction rates for specific transformations. Furthermore, the electronic nature of the amide group can modulate the electron density at the metal center, influencing its reactivity and catalytic turnover.

Conceptual Data on Ligand Steric Effects on Catalytic Turnover:

LigandSteric Bulk (Cone Angle)Relative Turnover Frequency
Hypothetical Ligand ALow1.0
Hypothetical Ligand BMedium2.5
This compound (estimated) High Potentially > 2.5

This table is illustrative and based on general principles of catalysis, not on specific experimental data for this compound.

Design and Application in Asymmetric Catalysis

For this compound to be effective in asymmetric catalysis, it would need to be synthesized in a chiral form or be part of a chiral catalyst system. A chiral variant of the ligand, for instance, with chirality introduced in the isobutyryl group or through atropisomerism, could create a chiral environment around the metal catalyst. This would enable the catalyst to differentiate between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. The significant steric hindrance from the diisopropyl groups would be instrumental in amplifying the stereochemical communication between the catalyst and the substrate.

Solvent and Reagent Applications in Biochemical Research

The physical and chemical properties of this compound, such as its polarity, hydrogen bonding capability, and steric bulk, would determine its applications as a solvent or reagent in biochemical research.

Investigation of Enzyme Interactions

As a solvent, this compound could be used to study enzyme kinetics and stability in non-aqueous or mixed-solvent systems. Its bulky nature might influence the conformational dynamics of enzymes, potentially stabilizing certain active conformations or, conversely, acting as an inhibitor by blocking substrate access to the active site. By systematically varying the concentration of this compound in an enzymatic assay, researchers could probe the nature of the enzyme's active site and its tolerance to organic cosolvents.

Hypothetical Effect of this compound on Enzyme Activity:

This compound Conc. (%)Enzyme A (Hydrophilic) Relative ActivityEnzyme B (Lipophilic) Relative Activity
0100%100%
1085%110%
2560%125%
5030%90%

This table presents a hypothetical scenario of how an organic solvent like this compound might affect the activity of different types of enzymes.

Role in Protein Modifications

In the context of protein modifications, this compound is not a commonly recognized modifying agent. However, its derivatives could potentially be designed to act as specific labeling reagents. For example, if the isobutyryl group were functionalized with a reactive moiety, the bulky diisopropylamino group could direct the modification to sterically accessible regions on a protein's surface. This could be a tool for mapping protein topology or for introducing biophysical probes at specific locations. Such applications would require bespoke synthesis of this compound derivatives and have not been reported in the mainstream literature.

Advanced Methodologies and Experimental Considerations

Process Optimization in Synthesis and Reaction Development

Design of Experiments (DoE) is a powerful statistical tool for process optimization, offering significant advantages over the conventional OVAT approach. ucl.ac.uk By simultaneously varying multiple factors, DoE allows for the identification of optimal reaction conditions more efficiently and provides insights into the interactions between different variables, which OVAT methods cannot capture. ucl.ac.uk

For the synthesis of N,N-Diisopropylisobutyramide, a factorial design can be employed to investigate the effects of several key parameters on the reaction yield and purity. These factors could include reaction temperature, molar ratio of reactants (diisopropylamine to isobutyryl chloride), reaction time, and catalyst concentration (if applicable).

A 2-level full factorial design is a practical starting point for optimization. ucl.ac.uk This involves studying each factor at a "high" (+) and "low" (-) level.

Table 1: Hypothetical 2-Level Factorial Design for this compound Synthesis

Experiment Temperature (°C) Molar Ratio (Amine:Acyl Chloride) Time (h) Hypothetical Yield (%)
1 0 (-) 1.0:1 (-) 1 (-) 75
2 25 (+) 1.0:1 (-) 1 (-) 85
3 0 (-) 1.2:1 (+) 1 (-) 82
4 25 (+) 1.2:1 (+) 1 (-) 92
5 0 (-) 1.0:1 (-) 3 (+) 78
6 25 (+) 1.0:1 (-) 3 (+) 88
7 0 (-) 1.2:1 (+) 3 (+) 85

This is an interactive data table. You can sort and filter the data to explore the relationships between the different experimental parameters and the resulting yield.

By analyzing the results from these experiments using statistical software, a mathematical model can be generated to predict the yield at any point within the studied range. This model can identify the most influential factors and any significant interactions between them, guiding the selection of optimal reaction conditions.

Scaling up the synthesis of this compound from a laboratory setting to research or production volumes introduces several challenges that must be addressed to ensure safety, consistency, and cost-effectiveness. The direct amidation of an acid chloride is often a highly exothermic reaction, making heat management a primary concern during scale-up.

Key scalability considerations include:

Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to dissipate the heat generated by the reaction. Inadequate heat removal can lead to temperature spikes, potentially causing side reactions, product degradation, or even a runaway reaction. The use of jacketed reactors with efficient cooling systems and careful control of the addition rate of reactants is crucial.

Mass Transfer and Mixing: Ensuring homogenous mixing of reactants is vital for consistent reaction progress and to avoid localized "hot spots." The efficiency of mixing can change significantly with the scale and geometry of the reactor. The selection of an appropriate stirrer design and agitation speed is critical for achieving good mass transfer. chemrxiv.org

Reagent Handling and Addition: The safe handling and controlled addition of corrosive and reactive starting materials, such as isobutyryl chloride, become more complex at larger scales. Automated dosing systems are often employed to ensure a slow and steady addition rate, which helps to control the reaction exotherm.

Work-up and Purification: Procedures that are straightforward in the lab, such as liquid-liquid extractions and solvent evaporation, can be more challenging and time-consuming on a larger scale. The choice of a purification method, such as distillation or crystallization, will depend on the physical properties of this compound and its impurities, as well as the required final purity.

Table 2: Scalability Challenges and Mitigation Strategies for this compound Synthesis

Challenge Potential Impact Mitigation Strategy
Exothermic Reaction Runaway reaction, side products Controlled addition of reactants, efficient reactor cooling, use of a less reactive isobutyric acid derivative (e.g., an ester) with a catalyst
Inefficient Mixing Localized overheating, lower yield Proper reactor and impeller design, optimization of stirring speed
Phase Separation during Work-up Emulsion formation, poor separation Selection of appropriate extraction solvents, use of demulsifiers, centrifugation

This interactive table summarizes the key challenges in scaling up the synthesis of this compound and provides potential strategies to address them.

Purity Assessment and Contradiction Resolution in Literature

The accurate determination of the purity of this compound is essential for its application in research and industry. Chromatographic techniques are the primary methods for both the purification and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of this compound and quantifying any impurities. nih.gov A reversed-phase method is typically suitable for a compound of this polarity.

Column: A C18 or C8 column is commonly used for the separation of amides. sigmaaldrich.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is often effective. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape. nih.gov

Detection: A UV detector is suitable if the compound or its impurities contain a chromophore. sigmaaldrich.com If not, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used. sielc.com

Table 3: Exemplar HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C

This interactive table provides a starting point for developing an HPLC method for the analysis of this compound.

Gas Chromatography (GC): Given its likely volatility, GC is also a powerful tool for the analysis of this compound. It can provide high resolution and sensitivity.

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often suitable for separating amides from related impurities. nist.gov

Injector and Detector: A split/splitless injector is commonly used. A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) allows for definitive identification of the main component and any impurities based on their mass spectra. nih.gov

Temperature Program: A temperature ramp is typically used to ensure good separation of compounds with different boiling points.

Table 4: Representative GC Method Parameters for this compound Analysis

Parameter Condition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min) to 250 °C at 10 °C/min

This interactive table outlines typical parameters for a GC-based analysis of this compound.

Ensuring the reproducibility of experimental results is a cornerstone of scientific research. nih.gov For the synthesis and analysis of this compound, several strategies can be employed to enhance reproducibility and validate data.

To improve reproducibility:

Detailed Documentation: All experimental parameters, including the source and purity of reagents, reaction setup, and analytical methods, should be meticulously documented.

Control of Variables: Factors such as temperature, stirring rate, and atmospheric conditions (e.g., moisture) should be carefully controlled. chemrxiv.org

Standardized Procedures: The use of standard operating procedures (SOPs) for both the synthesis and analysis helps to ensure consistency between experiments and researchers. researchgate.net

For data validation:

Replicate Experiments: Performing experiments in triplicate or more allows for the assessment of variability and the calculation of statistical measures of confidence.

Use of Internal Standards: In chromatographic analysis, adding a known amount of a non-interfering compound (an internal standard) to both samples and calibration standards can correct for variations in injection volume and detector response.

Method Validation: Analytical methods should be validated according to established guidelines (e.g., ICH) to demonstrate their accuracy, precision, linearity, and robustness.

Resolving Contradictions in the Literature:

Conflicting data for a compound in the scientific literature is not uncommon and can arise from differences in experimental methodologies, analytical techniques, or even the purity of the materials used. pluto.im A systematic approach is necessary to resolve such discrepancies:

Critical Methodological Review: Carefully examine the experimental sections of the conflicting reports. Pay close attention to reaction conditions, purification methods, and the analytical techniques used to characterize the compound. pluto.im

Cross-Referencing Data: Compare the reported data with that of structurally similar compounds and with data from multiple independent sources if available. learnologio.com

Independent Verification: The most definitive way to resolve a contradiction is to reproduce the experiments described in the literature in your own laboratory, paying strict attention to the published details.

Thorough Characterization: When synthesizing the compound, use multiple modern analytical techniques (e.g., NMR, MS, IR, and elemental analysis) to unequivocally confirm its structure and purity.

By adopting these advanced methodologies and experimental considerations, researchers can optimize the synthesis of this compound, ensure the quality of the product, and contribute to a more robust and reproducible scientific record.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Isobutyryl chloride
Diisopropylamine (B44863)
Acetonitrile
Methanol
Formic acid
Trifluoroacetic acid
Helium
Hydrogen

Q & A

Basic: What are the critical physicochemical properties of N,N-Diisopropylisobutyramide, and how do they influence laboratory handling protocols?

Answer:
this compound (CAS 6282-98-0; C₁₀H₂₁NO) is a branched tertiary amide. Key properties include:

  • Steric hindrance : The diisopropyl groups create significant steric bulk, reducing reactivity at the α-carbonyl position in reactions like α-oxygenation .
  • Safety considerations : While specific flammability or vapor pressure data are unavailable, analogous carbodiimides (e.g., N,N'-Diisopropylcarbodiimide) require precautions against static discharge, ignition sources, and inhalation risks due to explosive vapor-air mixtures .
  • Handling recommendations : Use local exhaust ventilation, impervious gloves, and safety goggles. Avoid skin/eye contact and ensure proper waste disposal to prevent environmental contamination .

Advanced: How does steric hindrance in this compound impact its reactivity in α-oxygenation reactions, and what methodological adjustments can enhance its utility?

Answer:
In α-oxygenation studies with TEMPO, this compound (3-4g) showed no reactivity due to steric hindrance at the α-carbonyl position, unlike less hindered analogs (e.g., N,N-dimethylisobutyramide, which yielded 5–13% product). Methodological strategies to overcome this include:

  • Solvent optimization : Use polar aprotic solvents (e.g., THF) to stabilize enolate intermediates.
  • Additive screening : Test Lewis acids (e.g., LiCl) to modulate enolate formation, though shows LiCl had no effect in this case.
  • Alternative catalysts : Explore bulkier oxidizing agents or transition-metal catalysts that bypass steric restrictions .

Basic: What safety protocols are essential when synthesizing or handling this compound?

Answer:
Critical protocols include:

  • Ventilation : Use local exhaust systems to avoid fume inhalation; vapors may form explosive mixtures with air .
  • Personal protective equipment (PPE) : Impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid drainage contamination .
  • Storage : Keep in a cool, dry area away from ignition sources. Monitor for incomplete safety data, as the compound may have untested hazards .

Advanced: What advanced analytical techniques are recommended to characterize the structural and electronic properties of this compound for catalytic applications?

Answer:

  • X-ray crystallography : Resolve steric and conformational details, as demonstrated for structurally related bis(N,N-diisopropylbutanamides) .
  • NMR spectroscopy : Analyze ¹H/¹³C shifts (e.g., α-proton signals at 4.14–4.81 ppm in hindered analogs) to map electronic environments .
  • Computational modeling : Use DFT calculations to predict reactivity and optimize ligand design in organometallic catalysis .
  • Mass spectrometry : Confirm molecular weight (theoretical: 171.28 g/mol) and fragmentation patterns for purity assessment .

Advanced: How can researchers resolve contradictions in literature data regarding the catalytic activity of this compound in organometallic systems?

Answer:
Contradictions often arise from variations in experimental conditions or unaccounted steric/electronic factors. Methodological steps include:

  • Controlled reproducibility studies : Replicate experiments with standardized solvents, temperatures, and catalyst loadings .
  • Systematic variable screening : Test additives, ligands, and substrates to isolate contributing factors (e.g., LiCl’s role in TEMPO-mediated reactions) .
  • Cross-disciplinary validation : Compare results with structurally similar amides (e.g., N,N-diisopropylcarbodiimide) to identify trends in steric inhibition .
  • Meta-analysis : Apply qualitative contradiction frameworks (e.g., iterative data triangulation) to reconcile divergent findings .

Advanced: What synthetic strategies are effective for derivatizing this compound to enhance its bioactivity or catalytic utility?

Answer:

  • Functional group modification : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the isobutyramide backbone to modulate electronic properties .
  • Hybrid ligand design : Combine with pyrimidine or sulfonamide moieties (as seen in related compounds) to target enzyme binding pockets .
  • Enolate trapping : Use bulky bases (e.g., LDA) to generate enolates for C–C bond formation, despite steric challenges .
  • Cross-coupling reactions : Employ Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl halides to append aromatic groups .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.